REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([OH:9])=O.C(N1C=CN=C1)(N1C=CN=C1)=O.[F:22][C:23]1[CH:24]=[C:25]([CH:27]=[C:28]([F:30])[CH:29]=1)[NH2:26].C(=O)(O)[O-].[Na+]>CN(C)C=O>[F:22][C:23]1[CH:24]=[C:25]([NH:26][C:7]([C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)=[O:9])[CH:27]=[C:28]([F:30])[CH:29]=1 |f:3.4|
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Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1)C(=O)O
|
Name
|
|
Quantity
|
17.11 g
|
Type
|
reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(N)C=C(C1)F
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
EXTRACTION
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Details
|
extracted with ether (2×500 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layers were dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized from a mixture of ether and petroleum ether
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)NC(=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.15 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |